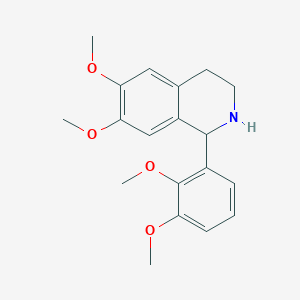

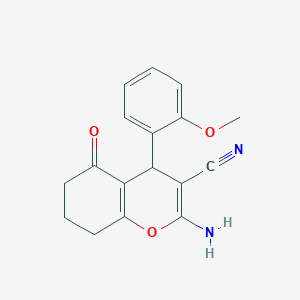

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

The compound “1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a benzodioxol group and a tetrahydroisoquinoline group, both of which are common structures in many bioactive molecules .

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .Chemical Reactions Analysis

Such compounds undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

- Synthesis and Inotropic Effects : Studies on derivatives of tetrahydroisoquinoline, like 1-(3′,4′-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have shown dose-dependent negative inotropic effects, suggesting influences on cardiomyocyte Na+ and Ca2+ channels (Khushmatov et al., 2020).

Chemical Synthesis and Derivatives

- Enantioselective Synthesis for Alkaloid Preparation : The compound can be deprotonated for alkylation, leading to the preparation of various alkaloids such as laudanidine and laudanosine, indicating its versatility in synthesizing complex organic structures (Blank & Opatz, 2011).

Crystallography and Conformational Analysis

- Crystal Structure and Ligand Properties : The crystal structure of derivatives like [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol hydrate demonstrates its potential as a ligand in catalysis due to its specific conformational properties (Chakka et al., 2011).

Pharmacological Synthesis and Evaluation

- Local Anesthetic Activity and Toxicity Study : Isoquinoline alkaloids, including 1-aryl-tetrahydroisoquinoline derivatives, show promising local anesthetic activity and low toxicity, highlighting their potential as therapeutic agents (Azamatov et al., 2023).

Optically Active Derivatives and Catalytic Application

- Optically Active Derivatives for Catalysis : Optically active diaryl tetrahydroisoquinoline derivatives demonstrate significant conformational differences, which are crucial for stereocontrol in their use as catalysts (Naicker et al., 2011).

Conformational and Structural Studies

- Conformational Analysis in Alkaloids Synthesis : Conformational studies on tetrahydroisoquinoline derivatives aid in understanding their role in synthesizing complex alkaloids, offering insights into their chemical versatility (Kametani et al., 1971).

Applications in Neuroscience Research

- Non-Competitive AMPA Receptor Antagonists : Compounds like THIQ-10c, derived from tetrahydroisoquinoline, have been evaluated as non-competitive AMPA receptor antagonists in animal models, suggesting their potential application in neuroscience research (Citraro et al., 2006).

Organic Synthesis and Medicinal Chemistry

- Synthesis of PET Ligands for Brain Diseases : Carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives are being developed as potential positron emission tomography ligands for imaging brain diseases, illustrating the compound's application in medicinal chemistry (Gao et al., 2006).

Wirkmechanismus

While the specific mechanism of action for this compound is not known, similar compounds have shown activity against various cancer cell lines. They cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical and physical properties. It’s important to handle all chemicals with appropriate safety measures. For example, Piperine, a compound with a similar structure, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9,18-19H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGMGHIHUCDVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391817 | |

| Record name | Isoquinoline, 1-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99612-76-7 | |

| Record name | Isoquinoline, 1-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B3821430.png)

![1-[2-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3821454.png)

![2-butyl-5-(2,3-dichlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3821460.png)